molecular formula C18H22O3S B2742596 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate CAS No. 321580-00-1

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B2742596
CAS No.: 321580-00-1
M. Wt: 318.43
InChI Key: UVULASPDOATVDV-UHFFFAOYSA-N
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Description

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate is a versatile chemical compound known for its unique properties and diverse reactivity. This compound finds applications in various fields, ranging from pharmaceuticals to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 4-isopropylphenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced aromatic compounds.

Scientific Research Applications

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate exerts its effects involves the interaction with specific molecular targets. The sulfonate group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The isopropyl and trimethyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate
  • 4-Methylphenyl 2,4,6-trimethylbenzenesulfonate
  • 4-Ethylphenyl 2,4,6-trimethylbenzenesulfonate

Uniqueness

This compound is unique due to its specific combination of isopropyl and trimethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and binding characteristics .

Properties

IUPAC Name

(4-propan-2-ylphenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3S/c1-12(2)16-6-8-17(9-7-16)21-22(19,20)18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVULASPDOATVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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